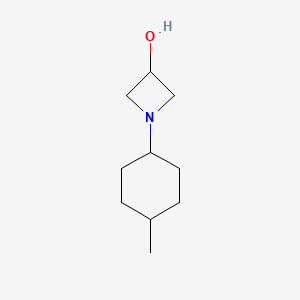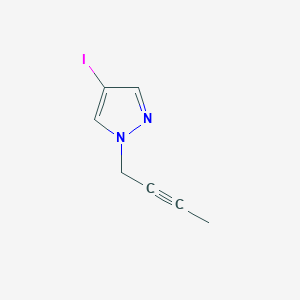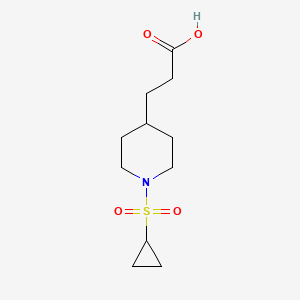![molecular formula C13H17NO2 B1469315 1-[(2,4-ジメチルフェニル)メチル]アゼチジン-3-カルボン酸 CAS No. 1484499-42-4](/img/structure/B1469315.png)
1-[(2,4-ジメチルフェニル)メチル]アゼチジン-3-カルボン酸
概要
説明
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a versatile compound with a unique structure that allows for diverse applications in scientific research. Its molecular framework includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group.
科学的研究の応用
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of peptidomimetics and nucleic acid analogs, which are crucial in studying biological processes and developing new therapeutics.
Industry: The compound is used in catalysis and materials science, where its unique reactivity can be harnessed for various industrial processes.
作用機序
将来の方向性
Azetidines have shown remarkable advances in the chemistry and reactivity, and they have been used in various applications such as drug discovery, polymerization, and as chiral templates . The future directions in the field of azetidines research are expected to focus on these areas, with a particular emphasis on the development of new synthetic strategies and applications .
準備方法
The synthesis of 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This method yields azetidine derivatives in good quantities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA), leading to various substituted products.
類似化合物との比較
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Aziridines: These three-membered nitrogen-containing rings are more reactive due to higher ring strain but are less stable than azetidines.
Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines, making them suitable for different applications.
Piperidines: These six-membered rings are even more stable and are commonly found in many natural products and pharmaceuticals.
The unique combination of ring strain and stability in 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-11(10(2)5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKRYQZYADSVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)

![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)

![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)

![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)
![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)
![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)



![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]aniline](/img/structure/B1469255.png)
